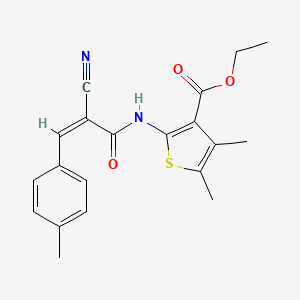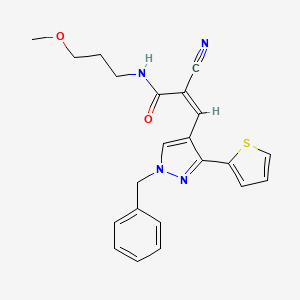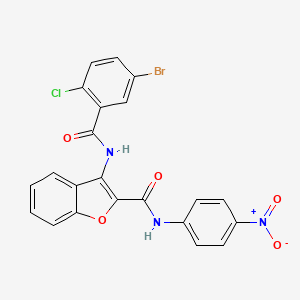
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)acrylamide” is an organic compound based on its structure. It contains a benzodioxol group, a fluorobenzyl group, and an acrylamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzodioxol group is a cyclic structure, while the fluorobenzyl and acrylamide groups are linear .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the fluorobenzyl group could potentially make this compound more lipophilic .Applications De Recherche Scientifique
Fluorescent Response in Chemo-Functional Compounds
3-(1,3-Benzodioxol-5-yl)-N-(4-fluorobenzyl)acrylamide and related compounds exhibit significant properties in the realm of fluorescence. A study by Nishida et al. (2005) on bi-functional methyl 5-nitro-l,3-benzodioxole-4-carboxylates and its amide derivatives (including acrylamide) found that these compounds were initially non-fluorescent but exhibited fluorescence upon undergoing certain chemical reactions like thiol coupling and hydrogenation (Nishida et al., 2005).
KCNQ2 Opener Activity
Another significant application is in the domain of neurology, particularly concerning KCNQ2 opener activity. Wu et al. (2004) identified N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide and similar compounds as potent KCNQ2 openers. These compounds showed significant activity in reducing neuronal hyperexcitability in rat hippocampal slices, making them potential candidates for neurological research and therapeutics (Wu et al., 2004).
Anticancer Activity
In the field of oncology, novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives, which include structures similar to 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)acrylamide, have been synthesized and evaluated for their potential as anticancer agents. A study by Vallri et al. (2020) showed that some of these derivatives displayed potent cytotoxic activities against certain cancer cell lines, thereby highlighting their potential as anticancer compounds (Vallri et al., 2020).
Synthesis and Characterization of Monomers
In polymer science, studies have focused on the synthesis and characterization of acrylamide monomers like N-(2-acetylbenzofuran-3-yl)acrylamide. Research by Barım and Akman (2019) explored the synthesis and spectroscopic investigation of such monomers, contributing to advancements in the field of materials science and engineering (Barım & Akman, 2019).
Biomedical Applications
Furthermore, the biomedical applications of acrylamide derivatives have been explored. For instance, Elvira et al. (2002) investigated the design and preparation of biodegradable hydrogels developed from acrylamide, highlighting their potential as drug delivery systems (Elvira et al., 2002).
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-14-5-1-13(2-6-14)10-19-17(20)8-4-12-3-7-15-16(9-12)22-11-21-15/h1-9H,10-11H2,(H,19,20)/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJOKCZHCTWLSS-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2371475.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371480.png)
![Ethyl 4-(4-chlorophenyl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2371481.png)
![N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide](/img/structure/B2371483.png)

![3-(3-Chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2371485.png)


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,6-dimethylmorpholino)-2-oxoacetamide](/img/structure/B2371489.png)
![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2371492.png)


![2-[[3,5-Dimethyl-1-(thiophene-2-carbonyl)pyrazol-4-yl]methyl]isoindole-1,3-dione](/img/structure/B2371497.png)
![2-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2371498.png)